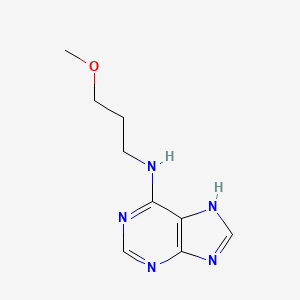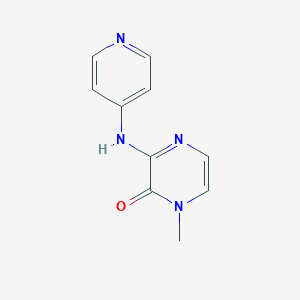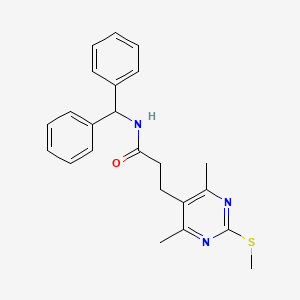![molecular formula C19H17ClN2O3S B2634366 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide CAS No. 2034407-97-9](/img/structure/B2634366.png)
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound. Heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound you mentioned would likely be influenced by the presence of the benzo[b]thiophene moiety, the oxalamide group, and the 3-chloro-4-methylphenyl group.Scientific Research Applications
Anticancer and Antimicrobial Applications
Functionalized Sulfur-Containing Heterocyclic Analogs :The hydroxyl-containing benzo[b]thiophene analogs, including N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide, demonstrate selective antiproliferative activity against laryngeal cancer cells. The presence of a hydroxyl group significantly contributes to their anticancer activity, which is mediated through the enhancement of antioxidant enzyme activity, reduction in ROS production, and induction of apoptosis via the caspase cascade. These compounds have potential as standalone drugs or in combination therapy to enhance the bioavailability of other drugs (Haridevamuthu et al., 2023).
Synthesis of Di- and Mono-Oxalamides :A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is operationally simple and yields high results. This approach provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, indicating the broad applicability of the compound in various chemical syntheses (Mamedov et al., 2016).
Antimicrobial Activity of Piperazine Derivatives :The synthesis of a series of piperazine derivatives containing benzo[b]thiophene demonstrated potent antimicrobial activity, especially against gram-negative bacterial strains like P. aeruginosa, with minimum inhibitory concentration (MIC) values showing better inhibitory activity than standard drugs. This indicates the potential of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide derivatives as antimicrobial agents (Mishra & Chundawat, 2019).
Fluorescence Property for Imaging
Fluorescence Property of Naphthalimide Derivatives :The synthesis of 1,8-naphthalimide derivatives containing a thiophene ring revealed that these compounds exhibit significant fluorescence properties, making them potentially useful for imaging purposes. The compounds emit blue, green, or yellow emissions, with the intensity of fluorescence being affected by the presence of electron-donating groups on the thiophene ring or larger conjugated structures (Zhengneng et al., 2013).
Future Directions
The future research directions would likely involve further exploration of the therapeutic properties of this compound, given the known biological activity of thiophene derivatives . This could include testing its efficacy against various diseases, studying its mechanism of action, and optimizing its synthesis process.
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-6-7-12(8-15(11)20)22-19(25)18(24)21-9-16(23)14-10-26-17-5-3-2-4-13(14)17/h2-8,10,16,23H,9H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDYLBOTIBVKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)

![2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634291.png)



![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)

![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)


![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)
![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)